Butanoic acid, 4-[(triphenylmethyl)thio]-
Overview
Description
“Butanoic acid, 4-[(triphenylmethyl)thio]-” is a chemical compound with the molecular formula C23H22O2S and a molecular weight of 362.5 g/mol12. It is available for non-human research only2.
Synthesis Analysis
The synthesis of “Butanoic acid, 4-[(triphenylmethyl)thio]-” is not explicitly mentioned in the search results. However, it is available for purchase from various suppliers321, indicating that it can be synthesized in a laboratory setting.Molecular Structure Analysis
The molecular structure of “Butanoic acid, 4-[(triphenylmethyl)thio]-” consists of 23 carbon atoms, 22 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom12. Unfortunately, the specific arrangement of these atoms in the molecule is not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving “Butanoic acid, 4-[(triphenylmethyl)thio]-” are not detailed in the search results. However, as a butanoic acid derivative, it may participate in reactions similar to those of other carboxylic acids.Physical And Chemical Properties Analysis
The physical and chemical properties of “Butanoic acid, 4-[(triphenylmethyl)thio]-” are not explicitly mentioned in the search results. However, its molecular weight is given as 362.5 g/mol12.Scientific Research Applications
Optical Gating of Synthetic Ion Channels
4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a variant of butanoic acid, 4-[(triphenylmethyl)thio]-, demonstrates potential in optical gating of synthetic ion channels. These channels can be exploited for UV-light-triggered permselective transport of ionic species, offering applications in controlled release, sensing, and information processing (Ali et al., 2012).Synthesis and Antioxidant Properties
The synthesis of butanoic acid derivatives and their antioxidant properties have been explored. These derivatives include ((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles, which are studied for their physical-chemical properties and in vitro antioxidant activity (Dovbnya et al., 2022).Biological Activity and Synthesis of Heterocyclic Compounds
4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, related to butanoic acid, 4-[(triphenylmethyl)thio]-, is used in synthesizing new heterocyclic compounds with potential biological activity, including antimicrobial and antifungal properties (Sayed et al., 2003).Molecular Docking and Vibrational Studies
Research on 4-[(3,4-dichlorophenyl) amino] 2-methylidene 4-oxo butanoic acid includes spectroscopic investigation, vibrational assignments, and molecular docking, revealing its potential as a non-linear optical (NLO) material and for pharmacological applications (Vanasundari et al., 2017).Chemoselective Reaction Studies
Studies on the reaction of aryl azides with ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate, a compound related to butanoic acid, 4-[(triphenylmethyl)thio]-, highlight its chemoselective properties, contributing to the synthesis of novel triazolyl acetic acids (Pokhodylo et al., 2009).TRPV1 Channel Modulators
4-(Thiophen-2-yl)butanoic acid is used in synthesizing TRPV1 channel modulators, with implications in oxidative stress protection and potential analgesic activity (Aiello et al., 2016).Biotransformation of Naphthenic Acids
The biotransformation of alkyl branched aromatic alkanoic naphthenic acids, which includes butanoic acid derivatives, has been studied, revealing insights into environmental remediation processes (Johnson et al., 2012).Enzymatic Transformations
Enzymatic transformations of thio acids and thio esters, including derivatives of butanoic acid, 4-[(triphenylmethyl)thio]-, have been researched for potential applications in synthetic chemistry and biotechnology (Sproull et al., 1997).
Safety And Hazards
The safety and hazards associated with “Butanoic acid, 4-[(triphenylmethyl)thio]-” are not detailed in the search results. However, as with all chemicals, it should be handled with appropriate safety measures.
Future Directions
The future directions for the use or study of “Butanoic acid, 4-[(triphenylmethyl)thio]-” are not specified in the search results. Given its use in non-human research2, it may have potential applications in various scientific fields.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.
properties
IUPAC Name |
4-tritylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O2S/c24-22(25)17-10-18-26-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFBOXVPLSTPEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730903 | |
Record name | 4-[(Triphenylmethyl)sulfanyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70730903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 4-[(triphenylmethyl)thio]- | |
CAS RN |
377733-71-6 | |
Record name | 4-[(Triphenylmethyl)sulfanyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70730903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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